Cas no 476669-21-3 ((2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 2-Thiazoleacetonitrile, α-[(2-ethoxyphenyl)methylene]-4-(4-fluorophenyl)-
- (2Z)-3-(2-ETHOXYPHENYL)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE
- AKOS024598971
- F0760-0139
- 476669-21-3
- (Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
-
- Inchi: 1S/C20H15FN2OS/c1-2-24-19-6-4-3-5-15(19)11-16(12-22)20-23-18(13-25-20)14-7-9-17(21)10-8-14/h3-11,13H,2H2,1H3
- InChI Key: RSAXPYOFNACAMJ-UHFFFAOYSA-N
- SMILES: C(C1SC=C(C2C=CC(F)=CC=2)N=1)(C#N)=CC1C=CC=CC=1OCC
Computed Properties
- Exact Mass: 350.08891244g/mol
- Monoisotopic Mass: 350.08891244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 74.2Ų
Experimental Properties
- Density: 1.257±0.06 g/cm3(Predicted)
- Boiling Point: 525.4±60.0 °C(Predicted)
- pka: -0.35±0.10(Predicted)
(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0139-1mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-15mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-10μmol |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-2μmol |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-10mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-75mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-20mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-2mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-25mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0760-0139-5μmol |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-21-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
Recent Advances in the Study of (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476669-21-3)
The compound (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476669-21-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazole-based derivative exhibits a unique structural framework, combining an ethoxyphenyl group, a fluorophenyl moiety, and a nitrile functionality, which may contribute to its biological activity. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on specific kinase pathways implicated in inflammatory diseases. The researchers employed molecular docking simulations and in vitro assays to demonstrate its high affinity for the target kinase, with an IC50 value in the nanomolar range. These findings suggest that 476669-21-3 could serve as a promising scaffold for the development of novel anti-inflammatory agents.
Further research has explored the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute revealed that (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated apoptosis pathways. The study highlighted the compound's ability to induce caspase-dependent apoptosis, making it a candidate for further investigation in combination therapies.
From a synthetic chemistry perspective, recent advancements have been made in optimizing the production of 476669-21-3. A 2024 paper in Organic Process Research & Development described a novel, cost-effective synthetic route with improved yield and purity. This development is particularly significant for scaling up production for future clinical trials.
Pharmacokinetic studies have also progressed, with animal models showing favorable absorption and distribution profiles. However, researchers note that further modifications may be necessary to improve metabolic stability and reduce potential hepatotoxicity, as indicated by preliminary toxicity screening.
The current research landscape suggests that 476669-21-3 represents a versatile chemical entity with multiple potential therapeutic applications. Its unique structural features and demonstrated biological activities make it a compelling subject for continued investigation. Future research directions may include structure-activity relationship studies to optimize potency and selectivity, as well as more comprehensive toxicological evaluations to assess its clinical potential.
476669-21-3 ((2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) Related Products
- 59580-39-1(1-(4-methylpiperazin-1-yl)butane-1,3-dione)
- 1934817-78-3(3-(5-methyloxolan-2-yl)-1H-pyrazol-4-ylmethanamine)
- 1849398-43-1([(1-Methylcyclopropyl)methyl]hydrazine)
- 2138354-63-7(2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 2229569-72-4(4-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylbutanal)
- 1228571-53-6(2-(1R)-1-aminoethyl-4-chlorophenol)
- 96440-68-5(Prosta-5,10,13-trien-1-oicacid, 15-hydroxy-15-methyl-9-oxo-, (5Z,13E,15R)- (9CI))
- 1805650-40-1(Ethyl 2-chloromethyl-4-cyano-5-fluorobenzoate)
- 1160556-63-7(2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl)
- 19718-45-7(2-Propoxynaphthalene)




